trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation, yielding various derivatives.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May exhibit therapeutic effects (e.g., antitumor properties).
Industry: Applied in organic synthesis and material design.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused benzothiazole and benzotriazine rings set it apart.
Similar Compounds: Consider related structures like and .
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H21N5O2S/c28-20(24-22-23-18-7-3-4-8-19(18)30-22)15-11-9-14(10-12-15)13-27-21(29)16-5-1-2-6-17(16)25-26-27/h1-8,14-15H,9-13H2,(H,23,24,28) |
InChI Key |
FVZDEXGYAGFZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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